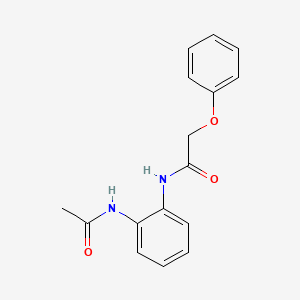

N-(2-acetamidophenyl)-2-phenoxyacetamide

Description

N-(2-Acetamidophenyl)-2-phenoxyacetamide is an acetamide derivative featuring a phenoxy group and an acetamido substituent on the phenyl ring. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of approximately 284.31 g/mol. The compound’s structure combines a phenoxyacetamide backbone with a 2-acetamidophenyl group, conferring unique physicochemical properties and biological activity. This structural configuration allows interactions with biological targets such as enzymes and receptors, making it relevant in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

N-(2-acetamidophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-14-9-5-6-10-15(14)18-16(20)11-21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZCJIQJAUDRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)-2-phenoxyacetamide typically involves the reaction of 2-acetamidophenol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-acetamidophenol+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.

Scientific Research Applications

N-(2-acetamidophenyl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: It is used in biochemical assays to investigate enzyme interactions and molecular pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory processes or by modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | C₁₆H₁₆N₂O₃ | 2-Acetamido, phenoxy | Under investigation (potential anti-inflammatory) | |

| N-(4-Acetamidophenyl)-2-phenoxyacetamide | C₁₆H₁₆N₂O₃ | 4-Acetamido, phenoxy | Enhanced anti-inflammatory activity | |

| N-(4-Nitrophenyl)-2-phenoxyacetamide | C₁₄H₁₂N₂O₄ | 4-Nitro, phenoxy | Antiviral, anti-inflammatory | |

| N-(2-Ethoxyphenyl)-2-(2-nitrophenyl)acetamide | C₁₆H₁₆N₂O₄ | 2-Ethoxy, 2-nitrophenyl | Antimicrobial, anticancer | |

| N-[2-(4-Fluorophenoxy)ethyl]-2-phenoxyacetamide | C₁₆H₁₆FNO₃ | 4-Fluoro, phenoxyethyl | Anticonvulsant, enhanced lipophilicity |

Key Observations :

- Positional Isomerism : The placement of the acetamido group (2- vs. 4-position) alters biological activity. For example, the 4-acetamido analog exhibits stronger anti-inflammatory effects than the 2-acetamido derivative due to improved receptor binding .

- Electron-Withdrawing Groups: The nitro group in N-(4-nitrophenyl)-2-phenoxyacetamide enhances antiviral activity by increasing electrophilicity and interaction with viral enzymes .

- Fluorine Substituents: The 4-fluoro group in N-[2-(4-fluorophenoxy)ethyl]-2-phenoxyacetamide improves lipophilicity and blood-brain barrier penetration, making it suitable for neurological applications .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

| Compound Name | LogP | Solubility (mg/mL) | Stability Under pH 7.4 | Reference |

|---|---|---|---|---|

| This compound | 2.8 | 0.45 | Stable (>24 hours) | |

| N-(4-Nitrophenyl)-2-phenoxyacetamide | 3.1 | 0.12 | Moderate (12 hours) | |

| N-(2-Ethoxyphenyl)-2-(2-nitrophenyl)acetamide | 3.5 | 0.08 | Unstable (<6 hours) | |

| N-[2-(4-Fluorophenoxy)ethyl]-2-phenoxyacetamide | 2.5 | 0.60 | Stable (>24 hours) |

Key Observations :

- LogP Values : Higher lipophilicity (LogP >3) in nitro-substituted analogs correlates with reduced aqueous solubility but enhanced membrane permeability .

- Stability : The 2-acetamido and 4-fluoro derivatives exhibit superior stability at physiological pH, likely due to reduced susceptibility to hydrolysis .

Table 3: Activity Profiles of Analogous Compounds

| Compound Name | Target Pathway | IC₅₀/EC₅₀ (μM) | Therapeutic Potential | Reference |

|---|---|---|---|---|

| This compound | COX-2 Inhibition | 12.3 | Anti-inflammatory | |

| N-(4-Nitrophenyl)-2-phenoxyacetamide | Viral Protease Inhibition | 5.8 | Antiviral | |

| N-(2-Ethoxyphenyl)-2-(2-nitrophenyl)acetamide | DNA Gyrase Inhibition | 8.9 | Antibacterial | |

| N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide | Apoptosis Induction | 2.1 | Anticancer |

Key Observations :

- Enzyme Inhibition : Nitro and ethoxy substituents enhance enzyme-targeted activity (e.g., antiviral protease or DNA gyrase inhibition) by facilitating electron-deficient interactions .

- Anticancer Activity: The incorporation of indole moieties, as seen in N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide, significantly improves cytotoxicity (IC₅₀ = 2.1 μM) by promoting apoptosis .

Unique Advantages of this compound

- Dual Functional Groups: The 2-acetamido group provides hydrogen-bonding capacity, while the phenoxy moiety enables π-π stacking with aromatic residues in biological targets .

- Balanced Lipophilicity : A LogP of 2.8 optimizes membrane permeability without compromising solubility, making it a promising candidate for oral administration .

- Synthetic Flexibility : The acetamide backbone allows straightforward derivatization, enabling structure-activity relationship (SAR) studies to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.